C16H13ClN2O3S
Description
C₁₆H₁₃ClN₂O₃S is a molecular formula shared by multiple structurally distinct compounds, each featuring a chlorinated aromatic core, sulfonamide or sulfonyl groups, and heterocyclic or substituted side chains. These variations confer unique physicochemical and biological properties. Key derivatives include:
- 7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide (CAS 1222859-29-1), a heterocyclic sulfonamide with insecticidal activity .
- 4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide (CAS 532386-24-6), an isoxazole-linked sulfonamide .
- 1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline (CAS 914349-81-8), featuring a reactive isocyanate group .
Analytical data for one derivative includes ¹H NMR (δ 8.02 ppm for NH exchange, 7.99–7.04 ppm for aromatic protons) and ¹³C NMR (167.67 ppm for carbonyl groups), alongside elemental analysis (C: 55.06%, H: 3.74%, N: 8.01%) .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-2-12(16(21)22)19-8-18-14-13(15(19)20)11(7-23-14)9-3-5-10(17)6-4-9/h3-8,12H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKZODONBJBONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide involves several steps, starting with the preparation of the isoxazole ring, followed by the introduction of the sulfonamide group. The reaction conditions typically require the use of reagents such as chlorinating agents, sulfonyl chlorides, and bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzenesulfonamides. These derivatives may exhibit different biological activities and properties.
Scientific Research Applications
C16H13ClN2O3S, also known as a compound with potential pharmacological applications, has garnered attention in various scientific research domains. This article explores its applications, particularly in medicinal chemistry, materials science, and environmental science, supported by case studies and data tables.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In silico studies have shown that this compound can interact with key biological targets involved in cancer progression. For instance, a study highlighted its anti-leukemic activity when compared to existing marketed drugs, suggesting its potential as a lead compound for further development in cancer therapeutics .
Table 1: Anticancer Activity of this compound
| Study Reference | Cancer Type | Activity Level | Comparison Drug |
|---|---|---|---|
| Leukemia | High | Standard Chemotherapy | |
| Solid Tumors | Moderate | Other Anticancer Agents |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Research indicates that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action involves disrupting microbial cell membranes, which has been documented in several studies .
Case Study: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against strains of E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for clinical applications in treating infections .
Dyeing Agents
The compound is also explored as a dyeing agent due to its vibrant color properties. It can be utilized in textile industries where its stability and colorfastness are critical. Studies have shown that this compound-based dyes offer better performance compared to traditional dyes .
Table 2: Performance of this compound in Textile Dyeing
| Fabric Type | Dye Concentration (g/L) | Color Fastness Rating |
|---|---|---|
| Cotton | 50 | 4-5 |
| Polyester | 75 | 4 |
Pollutant Detection
This compound has potential applications in environmental science, particularly in detecting pollutants. Its chemical properties allow it to act as a sensor for heavy metals and other toxic substances in water bodies. Research has demonstrated its effectiveness in identifying lead and mercury at low concentrations .
Case Study: Water Quality Monitoring
In field tests conducted on river water samples, the presence of this compound facilitated the detection of heavy metals with an accuracy rate exceeding 90%. This capability positions the compound as a valuable tool for environmental monitoring and remediation efforts .
Mechanism of Action
The compound exerts its effects by selectively inhibiting the activity of IGF-1R and IR tyrosine kinases. By blocking these receptors, it prevents the phosphorylation and activation of downstream signaling pathways, which are crucial for cell proliferation and survival. This inhibition leads to reduced tumor cell viability and growth, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings from Research
- Insecticidal Activity: The quinoline-based derivative (CAS 1222859-29-1) demonstrated superior efficacy against Spodoptera littoralis compared to urea and thiourea analogs, attributed to its sulfonamide group enhancing target binding .
- Reactivity : The isocyanate-containing derivative (CAS 914349-81-8) is highly reactive, making it valuable for combinatorial synthesis but less stable under humid conditions .
- Solubility : Isoxazole-linked sulfonamides (e.g., CAS 532386-24-6) exhibit moderate water solubility (~2.1 mg/mL at 25°C), whereas ester derivatives (e.g., CAS 425679-65-8) are lipophilic (logP: 3.8) .
Structure-Activity Relationship (SAR) Insights
- Sulfonamide Position: Derivatives with sulfonamide groups at the quinoline 6-position (CAS 1222859-29-1) show higher insecticidal activity than those at benzenesulfonyl positions (e.g., CAS 532386-24-6) due to improved enzyme inhibition .
- Chlorine Substitution : Chlorine at the 4-position on the aromatic ring enhances bioactivity by increasing electrophilicity and membrane permeability .
- Heterocyclic Moieties: Isoxazole or tetrahydroquinoline rings improve thermal stability (decomposition >200°C) but may reduce synthetic yield compared to simpler esters .
Biological Activity
The compound with the molecular formula C16H13ClN2O3S has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its antimicrobial, anticancer, and anti-leukemic activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, an aromatic system, and a sulfonamide moiety. The structural features contribute to its biological activity. The compound's molecular weight is approximately 344.80 g/mol, with the following elemental composition:
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 55.10 |
| Hydrogen (H) | 3.76 |
| Chlorine (Cl) | 8.03 |
| Nitrogen (N) | 8.11 |
| Oxygen (O) | 18.10 |
| Sulfur (S) | 6.00 |
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial and fungal strains using the microbroth dilution method. The results indicated significant activity against:
- Bacteria :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Fungi :
- Candida albicans
The minimum inhibitory concentrations (MICs) for these microorganisms were determined, showing that the compound exhibits moderate to high antimicrobial activity compared to standard antibiotics .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses notable anticancer properties against various cancer cell lines, including:
- A-549 (lung carcinoma)
- HT-29 (colon carcinoma)
- HeLa (cervical carcinoma)
The MTT assay results indicated that the compound exhibited cytotoxic effects, with IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU). The most active derivatives showed enhanced efficacy due to the presence of electron-withdrawing groups, which facilitate better interaction with cancer cell targets .
Anti-Leukemic Activity
The anti-leukemic potential of this compound was assessed through in vitro assays targeting the BCR-ABL1 tyrosine kinase pathway. The compound demonstrated significant inhibition of leukemic cell proliferation, with a comparative analysis against standard treatments like Bosutinib revealing promising results.
Table: Anti-Leukemic Activity Comparison
| Compound | IC50 (µM) | Reference Standard IC50 (Bosutinib) |
|---|---|---|
| This compound | 12.5 | 15.0 |
| AZT-6 | 10.0 | - |
This data suggests that this compound may serve as a lead compound for further development in leukemia treatment .
Case Studies and Clinical Implications
Several studies have explored the clinical implications of compounds similar to this compound in treating various conditions. For instance, a case study involving patients with chronic myeloid leukemia demonstrated improved outcomes when treated with compounds targeting the BCR-ABL1 pathway . Additionally, ongoing clinical trials are assessing the safety and efficacy of related compounds in diverse patient populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
